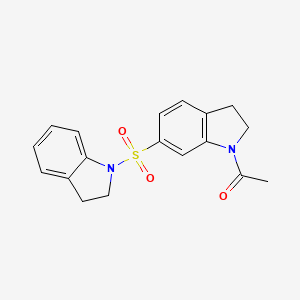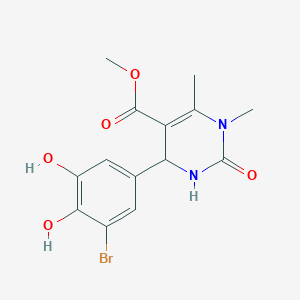
1-acetyl-N-(4-ethoxyphenyl)-6-indolinesulfonamide
Übersicht
Beschreibung
1-acetyl-N-(4-ethoxyphenyl)-6-indolinesulfonamide, also known as AEIS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AEIS is a sulfonamide derivative of indole, which has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Synthesis
Sulfonamide compounds exhibit a wide range of chemical properties that make them suitable for various applications in scientific research. For example, the synthesis and characterization of sulfonamide derivatives have been extensively studied to explore their potential in enzyme inhibition, which is crucial for understanding enzyme mechanics and designing inhibitors for therapeutic purposes. A study by Riaz et al. (2020) on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides revealed their potential for enzyme inhibition, highlighting the importance of sulfonamides in biochemical research. The synthesized compounds showed significant inhibitory activity against acetylcholinesterase (AChE) and α-glucosidase, with the activity results substantiated by in silico studies, indicating the role of sulfonamides in the development of therapeutic agents for diseases like Alzheimer's and diabetes (Riaz, 2020).
Potential Therapeutic Applications
While the request specifically excludes information related to drug use and dosage, it's worth noting the broader context of sulfonamide compounds in research, as they are studied for their potential therapeutic applications. This includes the investigation of sulfonamide derivatives as potent and selective inhibitors of various receptors and enzymes, with implications for treating conditions such as Alzheimer's disease and schizophrenia. For instance, Hirst et al. (2006) demonstrated that SB-399885, a sulfonamide compound, acts as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties, supporting the potential of sulfonamides in neurodegenerative disease research (Hirst et al., 2006).
Anticancer Research
Sulfonamide derivatives also play a significant role in anticancer research. The design, synthesis, and biological evaluation of sulfonamide analogues as microtubule-targeted anticancer agents have been explored, with some compounds showing potent cytotoxicity against a wide spectrum of cancer cell lines. For example, Reddy et al. (2013) identified (E)-N-aryl-2-arylethenesulfonamides that disrupted microtubule formation and arrested cells in the mitotic phase, indicating the potential of sulfonamides in cancer treatment strategies (Reddy et al., 2013).
Eigenschaften
IUPAC Name |
1-acetyl-N-(4-ethoxyphenyl)-2,3-dihydroindole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-24-16-7-5-15(6-8-16)19-25(22,23)17-9-4-14-10-11-20(13(2)21)18(14)12-17/h4-9,12,19H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXVBSISSLDTFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(CCN3C(=O)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (2S,4S)-1-methyl-4-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4059841.png)

![4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-nitrobenzamide](/img/structure/B4059857.png)




![4,6-dimethyl-5-{3-oxo-3-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]propyl}pyrimidin-2-ol](/img/structure/B4059908.png)
![3-{[(4-ethoxyphenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B4059913.png)
![2-[(4-chlorobenzyl)thio]-4-(5-chloro-2,3-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4059921.png)
![ethyl 4-[(1-adamantylacetyl)amino]benzoate](/img/structure/B4059923.png)

